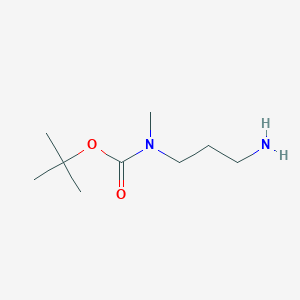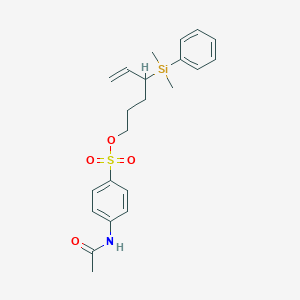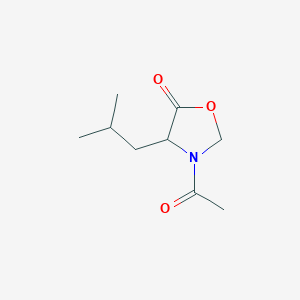
3-Acetyl-4-isobutyloxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-isobutyloxazolidin-5-one, also known as AIBO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. AIBO has a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-isobutyloxazolidin-5-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one is not fully understood. However, it is believed that 3-Acetyl-4-isobutyloxazolidin-5-one may inhibit the activity of certain enzymes by binding to their active sites. This binding may prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity.
Biochemische Und Physiologische Effekte
3-Acetyl-4-isobutyloxazolidin-5-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to have antitumor properties, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of 3-Acetyl-4-isobutyloxazolidin-5-one. One area of research could be the development of new drugs and therapeutic agents based on 3-Acetyl-4-isobutyloxazolidin-5-one. Another area of research could be the study of the mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Finally, the study of the biochemical and physiological effects of 3-Acetyl-4-isobutyloxazolidin-5-one could lead to the development of new antibiotics, antifungal agents, and cancer treatments.
Synthesemethoden
The synthesis of 3-Acetyl-4-isobutyloxazolidin-5-one involves a multi-step process that begins with the reaction of isobutyraldehyde with hydroxylamine to form the oxime. This is followed by the reaction of the oxime with acetic anhydride to form the acetylated oxime. The final step involves the cyclization of the acetylated oxime to form 3-Acetyl-4-isobutyloxazolidin-5-one.
Eigenschaften
CAS-Nummer |
150577-30-3 |
|---|---|
Produktname |
3-Acetyl-4-isobutyloxazolidin-5-one |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
OHAMQMBQMVSFLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
Kanonische SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
Synonyme |
5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



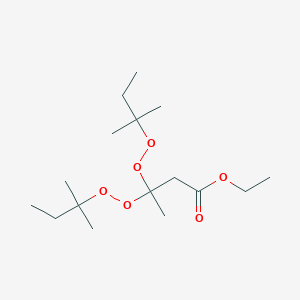
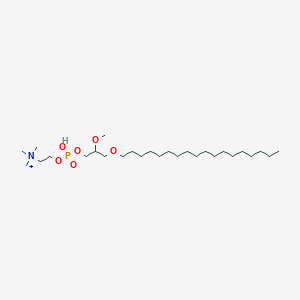
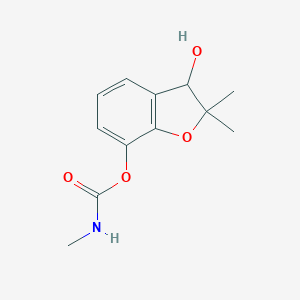
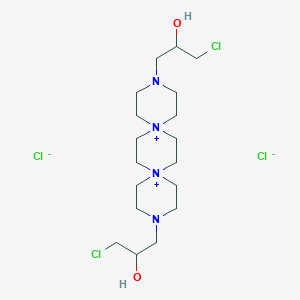
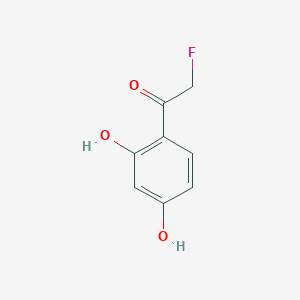
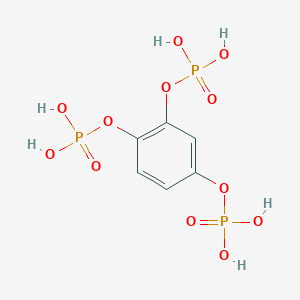
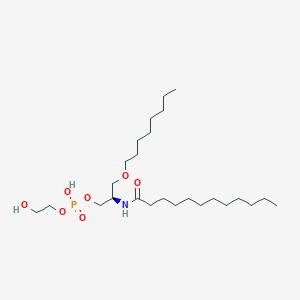
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
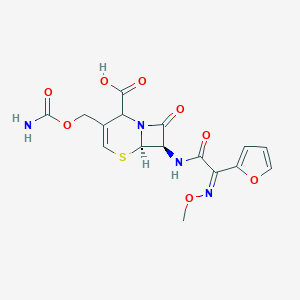
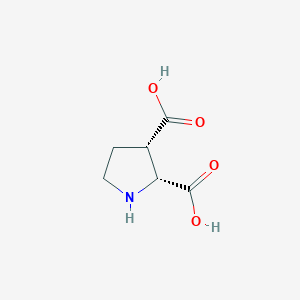
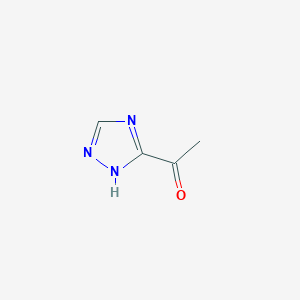
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
